molecular formula C8H9F3N2 B15262660 1,1,1-Trifluoro-3-(pyridin-4-YL)propan-2-amine

1,1,1-Trifluoro-3-(pyridin-4-YL)propan-2-amine

Cat. No.: B15262660
M. Wt: 190.17 g/mol
InChI Key: SOXQAKLTYVUTKA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-amine: is an organic compound that features a trifluoromethyl group attached to a pyridine ring via a propan-2-amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 1,1,1-trifluoro-2-propanamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine
  • 4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine

Comparison: 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-amine is unique due to its specific trifluoromethyl and pyridine substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1,1,1-trifluoro-3-pyridin-4-ylpropan-2-amine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h1-4,7H,5,12H2

InChI Key

SOXQAKLTYVUTKA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(C(F)(F)F)N

Origin of Product

United States

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